molecular formula C27H34N2O5 B194653 Dehydro Ivabradine CAS No. 1086026-31-4

Dehydro Ivabradine

Katalognummer: B194653
CAS-Nummer: 1086026-31-4
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: AQSRHFYHXNSUAO-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydro Ivabradine is a chemical compound that serves as a precursor in the synthesis of Ivabradine, a medication used primarily for the treatment of certain cardiovascular conditions such as chronic stable angina and heart failure. This compound is characterized by its unique bicyclic structure, which plays a crucial role in its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine typically involves the hydrogenation of a precursor compound. One common method includes the hydrogenation of 3-[3-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl]methylamino]propyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one. This reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation processes. The precursor compound is dissolved in an appropriate solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The reaction is monitored to ensure complete conversion of the precursor to this compound, followed by purification steps to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Chemical Reactions of Dehydro Ivabradine

This compound undergoes several types of chemical reactions:

  • Hydrogenation: this compound can be converted to Ivabradine through hydrogenation . This reaction involves adding hydrogen to reduce the double bond present in the this compound structure, resulting in the formation of Ivabradine.
  • Oxidation: Under specific conditions, this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation can lead to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can modify the functional groups of this compound, leading to the formation of reduced derivatives. Sodium borohydride and lithium aluminum hydride are often used as reducing agents. Reduction can produce alcohols or amines.
  • Substitution: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions involving this compound. The products formed from these reactions depend on the specific conditions and reagents used.

Ivabradine and Analogs

CompoundMolecular FormulaKey Characteristics
IvabradineC27H36N2O5Main therapeutic agent for heart rate control
This compoundC27H34N2O5Intermediate in Ivabradine synthesis and Ivabradine impurity

Wissenschaftliche Forschungsanwendungen

Management of Ischemic Heart Disease

Dehydro Ivabradine has shown promise in treating ischemic heart disease by reducing heart rate and improving myocardial oxygen supply-demand balance. Clinical studies indicate that it can be beneficial for patients who are intolerant to beta-blockers or those who experience adverse effects from conventional therapies .

Table 1: Efficacy of this compound in Ischemic Heart Disease

Study ReferencePatient PopulationTreatment DurationOutcomes
Patients with stable angina12 weeksSignificant reduction in angina episodes
Chronic heart failure patients24 weeksReduced hospitalizations and cardiovascular death

Heart Failure Management

In chronic heart failure, this compound has been associated with improved quality of life and reduced hospitalization rates. A significant study involving over 6,500 patients demonstrated that it effectively lowered the risk of cardiovascular events across various age groups .

Case Study: Acute Heart Failure Recovery

A case study highlighted a 59-year-old male with acute cardiogenic shock who was treated with this compound alongside intra-aortic balloon pump support. The administration led to a rapid decrease in heart rate and improvement in hemodynamic parameters, ultimately resulting in recovery from shock within a week .

Treatment of Inappropriate Sinus Tachycardia

This compound has been effective in managing inappropriate sinus tachycardia, a condition characterized by an abnormally high resting heart rate. In clinical trials, patients reported significant symptom relief and improved quality of life after treatment with this compound .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates that it is well-absorbed with a half-life conducive to once-daily dosing. Its safety profile is favorable, with common side effects including bradycardia and visual disturbances being manageable .

Table 2: Summary of Safety Data

Adverse EffectIncidence (%)Management Strategies
Bradycardia10-15Dose adjustment
Visual disturbances5-10Patient education

Future Directions and Research Opportunities

Ongoing research is focused on the potential benefits of this compound in other cardiovascular conditions such as postural orthostatic tachycardia syndrome and its role in enhancing vagal modulation . Additionally, studies are exploring its synergistic effects when combined with other therapeutic agents like trimetazidine for improved outcomes in myocardial ischemia .

Wirkmechanismus

Dehydro Ivabradine itself does not have a direct mechanism of action as it is primarily a precursor. its conversion to Ivabradine involves the inhibition of the “funny” channel pacemaker current (If) in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without affecting other cardiac ionic channels, making Ivabradine a selective heart rate-lowering agent .

Vergleich Mit ähnlichen Verbindungen

    Ivabradine: The direct product of Dehydro Ivabradine hydrogenation.

    Oxidized Derivatives: Compounds formed through oxidation reactions.

    Other Heart Rate-Lowering Agents: Such as beta-blockers and calcium channel blockers, which have different mechanisms of action.

Uniqueness: this compound is unique due to its specific structure that allows for the selective inhibition of the If current upon conversion to Ivabradine. Unlike beta-blockers and calcium channel blockers, Ivabradine does not exhibit negative inotropic effects, making it a favorable option for patients with certain cardiovascular conditions .

Biologische Aktivität

Dehydro ivabradine is an active metabolite of ivabradine, a drug primarily used for managing heart rate in patients with cardiovascular diseases. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile. This article explores its pharmacodynamics, effects on cardiovascular health, and related case studies, supported by diverse research findings.

This compound exerts its effects primarily through the inhibition of hyperpolarization-activated cyclic nucleotide-gated channels (HCN), particularly HCN4 and HCN1. This inhibition results in a reduction of the pacemaker current (IfI_f), leading to decreased heart rate without affecting myocardial contractility. The compound acts as an open-channel blocker for HCN4 and a closed-channel blocker for HCN1, demonstrating a dose-dependent relationship in its efficacy .

Pharmacological Effects

The biological activity of this compound encompasses several pharmacological effects:

  • Cardiovascular Effects : It significantly reduces heart rate and improves endothelial function by decreasing vascular oxidative stress. Studies indicate that it lowers NADPH oxidase activity, which is vital for maintaining vascular health .
  • Anti-inflammatory Properties : this compound inhibits the migration of CD4-positive lymphocytes, thereby reducing pro-inflammatory cytokine formation and potentially mitigating atherosclerotic lesion development .
  • Vagal Modulation : Chronic administration has been shown to enhance vagal modulation in animal models, suggesting potential benefits in conditions associated with sympathetic hyperactivation .

Case Study 1: Acute Hypoalbuminemia

A notable case involved a critically ill cancer patient with acute hypoalbuminemia where this compound was used to manage inappropriate sinus tachycardia. The treatment led to a significant reduction in heart rate due to an increased free fraction of the drug, highlighting the importance of monitoring pharmacokinetic parameters in such patients .

Case Study 2: Hemodialysis Patients

In a study involving hemodialysis patients, this compound was administered safely at normal doses. Results showed a significant decrease in heart rate from 87 ± 12.61/min to 75.85 ± 8.91/min over time, along with improved quality of life indicators .

Comparative Analysis of Biological Activity

The following table summarizes key pharmacological effects and findings related to this compound compared to ivabradine:

Parameter This compound Ivabradine
Mechanism of Action HCN channel blockerHCN channel blocker
Heart Rate Reduction SignificantSignificant
Endothelial Function ImprovedImproved
Anti-inflammatory Effects YesYes
Vagal Modulation EnhancedEnhanced
Safety Profile FavorableFavorable

Research Findings

Recent studies have emphasized the need for further research into the long-term effects and safety profiles of this compound. For instance, one study highlighted its potential role in managing postural orthostatic tachycardia syndrome (POTS), where it significantly improved patient symptoms and quality of life . Additionally, adverse event reports indicate that while generally safe, monitoring is crucial due to potential gender-specific responses observed in clinical settings .

Eigenschaften

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRHFYHXNSUAO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583019
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086026-31-4
Record name Dehydroivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROIVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dissolve 1.1 g (3.78 mmol) of 7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one in 50 ml of THF and 7 ml of dichloromethane. Add 0.69 g (4.53 mmol, 1.2 equivalent) of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde and 0.22 ml of acetic acid. Cool the reaction mixture to 0° C. and add 1.2 g (5.67 mmol, 1.5 equivalent) of sodium triacetoxyborohydride. The reaction is instantaneous. Evaporate to dryness. The residue is taken up in water, and the aqueous phase is adjusted to pH=8 by adding 20% sodium hydroxide solution and extracted with dichloromethane. The organic phase is washed with water, dried over MgSO4, filtered and evaporated to dryness. 1.7 g of an oil is obtained, which is purified by flash chromatography on 100 g of silica (eluant=dichloromethane/ethanol/NH4OH:95/5/0.5) to yield 1.4 g of title product in the form of a colourless oil.
Name
7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro Ivabradine
Reactant of Route 2
Reactant of Route 2
Dehydro Ivabradine
Reactant of Route 3
Reactant of Route 3
Dehydro Ivabradine
Reactant of Route 4
Reactant of Route 4
Dehydro Ivabradine
Reactant of Route 5
Reactant of Route 5
Dehydro Ivabradine
Reactant of Route 6
Reactant of Route 6
Dehydro Ivabradine
Customer
Q & A

Q1: What is the main focus of the research paper concerning Dehydro Ivabradine?

A1: The research paper [] primarily focuses on outlining an improved process for synthesizing Ivabradine. This involves using this compound as a precursor and subjecting it to hydrogenation. The paper also details an enhanced method for producing this compound itself. The primary emphasis is placed on optimizing the chemical synthesis procedures for these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.